molecular formula C19H20N2O4S B3488805 [4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE

Cat. No.: B3488805
M. Wt: 372.4 g/mol
InChI Key: OCFHHPIJMFREHK-UHFFFAOYSA-N
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Description

4-(METHYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a xanthene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the xanthene moiety. The methylsulfonyl group is introduced through sulfonation reactions. Common reagents used in these synthetic routes include sulfonyl chlorides, piperazine derivatives, and xanthene precursors. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmaceutical agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its efficacy in treating certain diseases, leveraging its unique chemical properties to develop new treatments.

Industry

Industrially, 4-(METHYLSULFONYL)PIPERAZINOMETHANONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(METHYLSULFONYL)PIPERAZINOMETHANONE: shares similarities with other piperazine and xanthene derivatives, such as:

Uniqueness

What sets 4-(METHYLSULFONYL)PIPERAZINOMETHANONE apart is its combined structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26(23,24)21-12-10-20(11-13-21)19(22)18-14-6-2-4-8-16(14)25-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFHHPIJMFREHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](9H-XANTHEN-9-YL)METHANONE

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